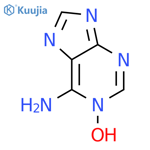

6-Aminopurine

6-Aminopurine is an important organic compound derived from purine, a basic heterocyclic compound. This molecule features a primary amino group attached to the nitrogen atom at position 6 of the purine ring structure. It plays significant roles in various biological and chemical applications.

In biochemistry, 6-aminopurine serves as a valuable tool for studying nucleotide metabolism and DNA replication mechanisms. Its ability to interact with DNA and RNA molecules makes it useful in mutagenesis studies, where it can induce point mutations by base-pairing with adenine during the replication process. Additionally, this compound is employed in the field of molecular biology to label nucleic acids, aiding in the visualization and analysis of genetic material under fluorescence microscopy.

From a synthetic standpoint, 6-aminopurine can be synthesized via various routes, including the Curtius reaction or the Mannich reaction, providing chemists with versatile methods for incorporating this functionalized purine into complex molecules. Its applications extend beyond basic research, finding use in drug discovery and development processes where targeted modifications of nucleosides are required.

Overall, 6-aminopurine stands out as a pivotal reagent in both academic and industrial settings due to its unique chemical properties and broad range of practical uses.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

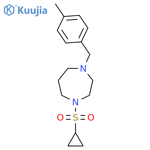

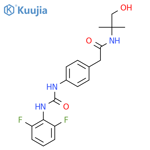

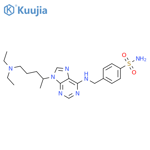

|

9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]- | 75737-41-6 | C13H13N5O |

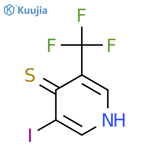

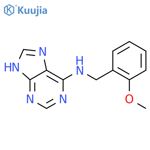

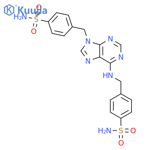

|

Griseolic acid A | 79030-08-3 | C14H13N5O8 |

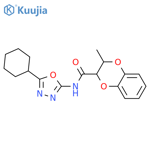

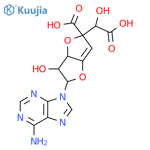

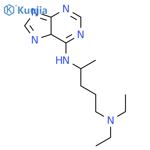

|

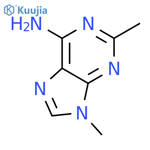

6-Amino-9-methylpurine(9-Methyl Adenine) | 700-00-5 | C6H7N5 |

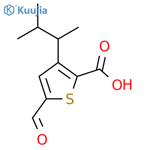

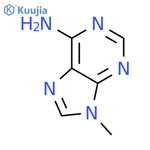

|

9H-Purin-6-amine,1-oxide | 700-02-7 | C5H5N5O |

|

9H-Purin-6-amine,2,9-dimethyl- | 76470-20-7 | C7H9N5 |

|

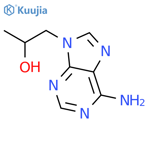

(S)-9-2-(Hydroxypropyl Adenine | 14047-27-9 | C8H11N5O |

|

| 21267-90-3 | C21H39ClN6O |

|

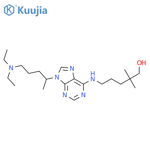

4-[[[9-[5-(diethylamino)pentan-2-yl]purin-6-yl]amino]methyl]benzenesulfonamide;hydrochloride | 21267-92-5 | C21H32ClN7O2S |

|

4-({6-[(4-sulfamoylbenzyl)amino]-9H-purin-9-yl}methyl)benzenesulfonamide | 21268-02-0 | C19H19N7O4S2 |

|

1-n,1-n-diethyl-4-n-(7h-purin-6-yl)pentane-1,4-diamine;hydrochloride | 19270-92-9 | C14H25ClN6 |

Verwandte Literatur

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte